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Compound of Interest

Compound Name: 1,5-Diiodopentane

Cat. No.: B146698

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of cyclic compounds and the
introduction of functional groups, the choice of alkyl halide precursor is critical to reaction
efficiency and yield. This guide provides an objective comparison of 1,5-diiodopentane and
1,5-dibromopentane in the context of nucleophilic substitution reactions, supported by
established chemical principles and analogous experimental data.

Executive Summary

Nucleophilic substitution reactions involving 1,5-diiodopentane consistently proceed at a faster
rate and often with higher yields compared to 1,5-dibromopentane under identical conditions.
This enhanced reactivity is primarily attributed to the superior leaving group ability of the iodide
ion (I7) compared to the bromide ion (Br~). The carbon-iodine bond is weaker and more
polarizable than the carbon-bromine bond, facilitating its cleavage during the rate-determining
step of bimolecular nucleophilic substitution (SN2) reactions. For synthetic applications where
rapid and efficient substitution is paramount, 1,5-diiodopentane is the preferred substrate.

Theoretical Framework: The Role of the Leaving
Group
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The rate of an SN2 reaction is described by the rate law: Rate = k[Substrate][Nucleophile].
While the nucleophile and substrate concentrations are key, the rate constant, k, is intrinsically
dependent on the nature of the substrate, including the leaving group.

A good leaving group is a species that is stable on its own after detaching from the substrate.
For halogens, the leaving group ability increases down the group in the periodic table:

I=>Br->Cl->F~
This trend is governed by two main factors:

e Bond Strength: The carbon-halogen bond strength decreases down the group. The C-I bond
is significantly weaker than the C-Br bond, requiring less energy to break during the
transition state of an SN2 reaction.

» Anion Stability: The stability of the halide anion in solution follows the same trend. lodide,
with its larger size, distributes the negative charge over a greater volume, making it a more
stable and thus better leaving group than bromide.[1]

The following diagram illustrates the SN2 reaction pathway. The lower activation energy for the
reaction with 1,5-diiodopentane reflects its higher reactivity.
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Reaction with 1,5-Dibromopentane

% [Nu---C---Br]= —» Nu-(CH2)s-Br + Br~
Nu~ + Br-(CH2)s-Br

Reaction with 1,5-Diiodopentane

 8GH(ow) . [Nu—C—l]- ——  Nu-(CHa)s-l +I-

Nu~ + I-(CH2)s-I

X-(CH2)s-X .
(X = | or Br) K2COs3 Acetonitrile

~N\ /

N-Phenylpiperidine

Aniline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in-nucleophilic-substitution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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